3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one is a 2-benzopyran.
Brand Name:
Vulcanchem
CAS No.:
734528-95-1
VCID:
VC0516865
InChI:
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3
SMILES:
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
Molecular Formula:
C19H20ClNO2
Molecular Weight:
329.8 g/mol
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
CAS No.: 734528-95-1
Inhibitors
VCID: VC0516865
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 734528-95-1 |
---|---|
Product Name | 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one |
Molecular Formula | C19H20ClNO2 |
Molecular Weight | 329.8 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
Standard InChI | InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |
Standard InChIKey | HIVBATDUVFEJFZ-UHFFFAOYSA-N |
SMILES | CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Canonical SMILES | CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Description | 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one is a 2-benzopyran. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |
Reference | 1: Palabiyik SS, Karakus E, Akpinar E, Halici Z, Bayir Y, Yayla M, Kose D. The Role of Urotensin Receptors in the Paracetamol-Induced Hepatotoxicity Model in Mice: Ameliorative Potential of Urotensin II Antagonist. Basic Clin Pharmacol Toxicol. 2016 Feb;118(2):150-9. doi: 10.1111/bcpt.12447. PubMed PMID: 26176337. 2: Lehmann F, Pettersen A, Currier EA, Sherbukhin V, Olsson R, Hacksell U, Luthman K. Novel potent and efficacious nonpeptidic urotensin II receptor agonists. J Med Chem. 2006 Apr 6;49(7):2232-40. PubMed PMID: 16570919. 3: Lehmann F, Currier EA, Olsson R, Hacksell U, Luthman K. Isochromanone-based urotensin-II receptor agonists. Bioorg Med Chem. 2005 Apr 15;13(8):3057-68. PubMed PMID: 15781415. 4: Mori M. [Development of therapeutic agents related to urotensin II]. Nihon Rinsho. 2004 Sep;62 Suppl 9:741-4. Review. Japanese. PubMed PMID: 15506486. 5: Carotenuto A, Grieco P, Campiglia P, Novellino E, Rovero P. Unraveling the active conformation of urotensin II. J Med Chem. 2004 Mar 25;47(7):1652-61. PubMed PMID: 15027856. 6: Croston GE, Olsson R, Currier EA, Burstein ES, Weiner D, Nash N, Severance D, Allenmark SG, Thunberg L, Ma JN, Mohell N, O'Dowd B, Brann MR, Hacksell U. Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). J Med Chem. 2002 Nov 7;45(23):4950-3. PubMed PMID: 12408704. |
PubChem Compound | 9797568 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume